molecular formula C21H16FN5O3 B11457121 N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]-3-methyl-4-nitrobenzamide

N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]-3-methyl-4-nitrobenzamide

Cat. No.: B11457121
M. Wt: 405.4 g/mol
InChI Key: UYZZEBYMBJHRIU-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methyl-4-nitrobenzamide is a complex organic compound with a unique structure that includes a benzotriazole ring, a fluorophenyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methyl-4-nitrobenzamide typically involves multiple steps. One common method includes the reaction of 4-fluoroaniline with 2-chloro-6-methylbenzotriazole under specific conditions to form the intermediate product. This intermediate is then reacted with 3-methyl-4-nitrobenzoyl chloride in the presence of a base to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Sodium methoxide or other nucleophiles.

Major Products

    Oxidation: Formation of an amine derivative.

    Reduction: Formation of a reduced benzotriazole derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methyl-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating inflammatory responses and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methyl-4-nitrobenzamide stands out due to its unique combination of a benzotriazole ring and a nitrobenzamide moiety, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H16FN5O3

Molecular Weight

405.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]-3-methyl-4-nitrobenzamide

InChI

InChI=1S/C21H16FN5O3/c1-12-10-18-19(25-26(24-18)16-6-4-15(22)5-7-16)11-17(12)23-21(28)14-3-8-20(27(29)30)13(2)9-14/h3-11H,1-2H3,(H,23,28)

InChI Key

UYZZEBYMBJHRIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C)C4=CC=C(C=C4)F

Origin of Product

United States

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